molecular formula C24H21N3O2S B2800232 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1206993-73-8

2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2800232
CAS RN: 1206993-73-8
M. Wt: 415.51
InChI Key: RXABZBMRYYJUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H21N3O2S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thromboxane Synthetase Inhibition

Studies have explored the synthesis and biological evaluation of imidazole derivatives, including those structurally related to the compound of interest, for their potential as thromboxane synthetase inhibitors. These compounds have shown promising in vitro and in vivo activity, potentially relevant for cardiovascular diseases management (Cross et al., 1986). The structural relationship between these molecules underlines the importance of the imidazole ring and its substituted patterns in thromboxane synthetase inhibition, offering insights into drug design strategies targeting this pathway.

Anticholinesterase Activity

Another research avenue includes the evaluation of tetrazole derivatives as cholinesterase inhibitors. Though not directly mentioning the specific compound , related studies indicate that similar structural motifs possess the ability to inhibit acetylcholinesterase, an enzyme target for treating neurodegenerative disorders such as Alzheimer's disease (Mohsen et al., 2014). This suggests potential research pathways for exploring the therapeutic applications of the compound within neuropharmacology.

Anticancer Activity

The synthesis and biological assessment of imidazole derivatives, including those with a similar structural backbone, have also been pursued for their anticancer properties. The exploration into these compounds' cytotoxicity against various cancer cell lines can provide foundational knowledge for the development of new anticancer agents. The relationship between structural features and biological activity can guide the modification of the compound of interest to enhance its efficacy or selectivity (Kumar et al., 2013).

Antimicrobial and Antitubercular Agents

Research into the synthesis and antimicrobial evaluation of novel compounds, including those bearing resemblance to the compound of interest, highlights the potential for developing new antimicrobial and antitubercular agents. This includes the investigation of their mechanisms of action, spectrum of activity, and potential therapeutic applications (Akhaja & Raval, 2012). The study of such compounds could contribute to addressing the rising challenge of antimicrobial resistance.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c28-23(26-13-12-19-9-4-5-11-21(19)26)17-30-24-25-15-22(18-7-2-1-3-8-18)27(24)16-20-10-6-14-29-20/h1-11,14-15H,12-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXABZBMRYYJUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

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